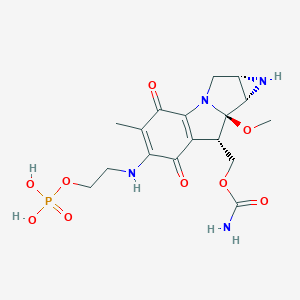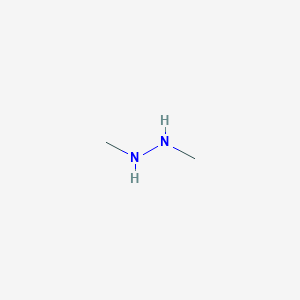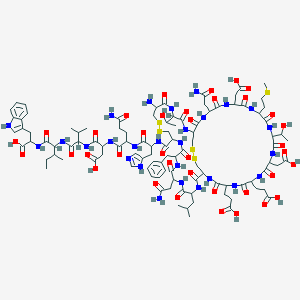![molecular formula C19H17N3 B038146 N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine CAS No. 114044-12-1](/img/structure/B38146.png)
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is an azo dye with a molecular formula of C22H18N2 and a molecular weight of 314.39 g/mol. Sudan III is primarily used as a histological stain for the detection of lipids, particularly triglycerides, in tissue samples. In addition to its use as a stain, Sudan III has also been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is not well understood. It is believed to bind to lipids, particularly triglycerides, and form a complex that is visible under a microscope. This complex is then detected using a staining procedure.
Efectos Bioquímicos Y Fisiológicos
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not well understood. N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is its specificity for lipids, particularly triglycerides. This makes it a useful stain for the detection of lipid-rich tissues, such as liver tissue. However, N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III staining can be affected by a number of factors, including tissue fixation and processing, and the quality of the staining solution.
List of
Direcciones Futuras
1. Investigate the potential therapeutic applications of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III in the treatment of oxidative stress-related diseases.
2. Study the mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III in inhibiting the growth of cancer cells in vitro.
3. Develop new staining procedures that improve the specificity and sensitivity of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III staining.
4. Investigate the potential use of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III as a diagnostic tool for lipid-related diseases.
5. Study the effects of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III on lipid metabolism and its potential role in the prevention and treatment of metabolic disorders.
Métodos De Síntesis
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III can be synthesized through a two-step process. The first step involves the reaction of 3-methylbenzenamine with nitrous acid to form diazonium salt. The second step involves the reaction of the diazonium salt with 4-phenylphenol to form N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III.
Aplicaciones Científicas De Investigación
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III is commonly used in scientific research as a histological stain for the detection of lipids in tissue samples. It is particularly useful for the detection of triglycerides in liver tissue samples. N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III stains lipids red, making them easy to identify under a microscope. In addition to its use as a histological stain, N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine III has also been studied for its potential therapeutic applications.
Propiedades
IUPAC Name |
3-methyl-N-(4-phenyldiazenylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGJKUHDXJNCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625672 |
Source


|
| Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine | |
CAS RN |
114044-12-1 |
Source


|
| Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)